molecular formula C17H25F3N4O2 B5356608 (3R,4R)-4-morpholin-4-yl-1-[6-propan-2-yl-2-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol

(3R,4R)-4-morpholin-4-yl-1-[6-propan-2-yl-2-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol

Cat. No.: B5356608
M. Wt: 374.4 g/mol
InChI Key: BNXDVERHLJMZKP-ZIAGYGMSSA-N
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Description

(3R,4R)-4-morpholin-4-yl-1-[6-propan-2-yl-2-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol is a complex organic compound with a unique structure that includes a morpholine ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-morpholin-4-yl-1-[6-propan-2-yl-2-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the attachment of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-morpholin-4-yl-1-[6-propan-2-yl-2-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-morpholin-4-yl-1-[6-propan-2-yl-2-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activity, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3R,4R)-4-morpholin-4-yl-1-[6-propan-2-yl-2-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, morpholine derivatives, and pyrimidine derivatives. Examples include:

  • (3R,4R)-4-morpholin-4-yl-1-[6-methyl-2-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol
  • (3R,4R)-4-morpholin-4-yl-1-[6-ethyl-2-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol

Uniqueness

What sets (3R,4R)-4-morpholin-4-yl-1-[6-propan-2-yl-2-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3R,4R)-4-morpholin-4-yl-1-[6-propan-2-yl-2-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F3N4O2/c1-11(2)12-9-15(22-16(21-12)17(18,19)20)24-4-3-13(14(25)10-24)23-5-7-26-8-6-23/h9,11,13-14,25H,3-8,10H2,1-2H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXDVERHLJMZKP-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)C(F)(F)F)N2CCC(C(C2)O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NC(=N1)C(F)(F)F)N2CC[C@H]([C@@H](C2)O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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